![molecular formula C15H18N4O B8141983 7-Amino-3,6,6-trimethyl-1-pyridin-2-yl-5,7-dihydroindazol-4-one](/img/structure/B8141983.png)
7-Amino-3,6,6-trimethyl-1-pyridin-2-yl-5,7-dihydroindazol-4-one
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Overview
Description
7-Amino-3,6,6-trimethyl-1-pyridin-2-yl-5,7-dihydroindazol-4-one is a complex organic compound belonging to the indazole family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-3,6,6-trimethyl-1-pyridin-2-yl-5,7-dihydroindazol-4-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted pyridine derivatives with hydrazine derivatives under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for cost-effectiveness and scalability. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reduce waste. Additionally, green chemistry principles are applied to minimize environmental impact, such as using recyclable catalysts and environmentally benign solvents.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are often employed.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and coupled products, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: Biologically, 7-Amino-3,6,6-trimethyl-1-pyridin-2-yl-5,7-dihydroindazol-4-one has shown potential in various assays. It may exhibit antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.
Medicine: In the medical field, this compound is being explored for its therapeutic potential. Its ability to interact with biological targets suggests it could be developed into a drug for treating various diseases.
Industry: Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 7-Amino-3,6,6-trimethyl-1-pyridin-2-yl-5,7-dihydroindazol-4-one exerts its effects involves interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Indazole: A simpler analog with similar biological activities.
Pyridine derivatives: Compounds with a pyridine ring structure, often used in pharmaceuticals.
Indole derivatives: Structurally related compounds with diverse biological activities.
Uniqueness: 7-Amino-3,6,6-trimethyl-1-pyridin-2-yl-5,7-dihydroindazol-4-one stands out due to its specific structural features, such as the trimethyl group and the pyridin-2-yl moiety, which contribute to its unique reactivity and biological properties.
Properties
IUPAC Name |
7-amino-3,6,6-trimethyl-1-pyridin-2-yl-5,7-dihydroindazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-9-12-10(20)8-15(2,3)14(16)13(12)19(18-9)11-6-4-5-7-17-11/h4-7,14H,8,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYHOIQLNCMOOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=O)CC(C2N)(C)C)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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